molecular formula C5H6N2 B156695 3-Methylpyridazine CAS No. 1632-76-4

3-Methylpyridazine

Cat. No. B156695
CAS RN: 1632-76-4
M. Wt: 94.11 g/mol
InChI Key: MXDRPNGTQDRKQM-UHFFFAOYSA-N
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Description

3-Methylpyridazine is a derivative of pyridazine, which is a heterocyclic aromatic organic compound with the molecular formula C_5H_4N_2. It is characterized by a six-membered ring structure consisting of four carbon atoms and two adjacent nitrogen atoms. The methyl group attached to the third position of the pyridazine ring distinguishes it from other pyridazine derivatives and contributes to its unique chemical properties and reactivity .

Synthesis Analysis

The synthesis of 3-methylpyridazine derivatives can involve various methods, including reductive ring closure and O-deprotection of gamma-acetoxy-alpha-chloroketimines, leading to the formation of 3-methylaziridines and subsequent ring expansion to yield 3-amino-2-methylpyrrolidines . Another approach includes the reaction of 3-methylpyridazine with halogenotrimethylplatinum(IV) to form complexes that undergo 1,2-metallotropic shifts . Additionally, prototropic reactions with styrene or butadiene have been reported to form various substituted pyridines .

Molecular Structure Analysis

The molecular structure and vibrational spectra of 3-methylpyridazine derivatives have been studied using density functional theory (DFT) methods. For instance, the molecular structure and vibrational spectra of 3,6-dichloro-4-methylpyridazine and its carboxylic acid derivative were obtained using the B3LYP functional with a 6-311++G(d,p) basis set . These studies provide insights into the electronic properties and potential non-linear optical behavior of these compounds.

Chemical Reactions Analysis

3-Methylpyridazine undergoes various chemical reactions, including N-oxidation to form 1-oxide and 2-oxide derivatives. These oxides can further react through nitration and nucleophilic substitution to yield nitropyridazine oxides and chloro or methoxy substituted pyridazines . Additionally, a novel cyanide-bridged heterometallic complex of 3-methylpyridazine has been synthesized, demonstrating the versatility of this compound in forming coordination complexes .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-methylpyridazine derivatives are influenced by their molecular structure. For example, the presence of a methyl group can affect the lipophilicity and intermolecular interactions of the compound, as seen in the study of methylated 6-hydroxypyridazine-3-carboxylic acid and its analogs . The electronic properties, such as HOMO and LUMO energies, and the charge density distribution are crucial for understanding the reactivity and stability of these molecules .

Scientific Research Applications

1. Chemical Synthesis and Structural Analysis

3-Methylpyridazine has been utilized in the synthesis of various chemical compounds. For instance, it reacts with halogenotrimethylplatinum(IV) to form complexes that undergo 1,2-metallotropic shifts between nitrogen donors, producing different linkage isomers. This process is influenced by the steric effects of the 3-methyl group on the pyridazine ring (Abel et al., 1994). Additionally, 3-Methylpyridazine is involved in the synthesis of various pyridazine derivatives, which are important intermediates in the production of pesticides and anti-viral drugs (Zhao Chun-shen, 2009); (Yang Shao-juan, 2012).

2. Pharmaceutical Research

3-Methylpyridazine derivatives have been explored in pharmaceutical research. For instance, 6-Benzoxazinylpyridazin-3-ones, which include 3-methylpyridazine derivatives, have been studied for their potential as cardiac phosphodiesterase inhibitors and inotropic vasodilator agents in animal models (Combs et al., 1990). Another study involved the synthesis of extended π-systems from 3-methylpyridazine and aromatic aldehydes, highlighting its potential in developing new chemical entities (Vanden Eynde et al., 2001).

3. Materials Science

In materials science, 3-Methylpyridazine has been used to study its effect on steel corrosion. A study examined the influence of pyridazine compounds, including 3-methylpyridazine derivatives, on steel corrosion in acidic solutions, providing insights into the development of corrosion inhibitors (Bouklah et al., 2006).

Safety And Hazards

3-Methylpyridazine may cause respiratory irritation, skin irritation, and serious eye irritation. It is also a combustible liquid .

properties

IUPAC Name

3-methylpyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C5H6N2/c1-5-3-2-4-6-7-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXDRPNGTQDRKQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID80167529
Record name 3-Methylpyridazine
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Molecular Weight

94.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methylpyridazine

CAS RN

1632-76-4
Record name 3-Methylpyridazine
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Record name 3-Methylpyridazine
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Record name 1632-76-4
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Record name 3-Methylpyridazine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
418
Citations
K Gör, GS Kürkçüoğlu, OZ Yeşilel… - Inorganica Chimica Acta, 2014 - Elsevier
… As a part of our continuing research on cyano complexes, we describe here the syntheses and characterizations of cyano complexes with 3-methylpyridazine, [Zn(3-mpdz) 2 Ni(μ-CN) 4 …
Number of citations: 16 www.sciencedirect.com
M Ogata, H Kano - Chemical and Pharmaceutical Bulletin, 1963 - jstage.jst.go.jp
3-Methylpyridazine 1-oxide (II) and 2-oxide (III) were separated from the N-oxidation products of 3-methylpyridazine (I). Nitration of II could not be accomplished, but III gave 3-methyl-…
Number of citations: 32 www.jstage.jst.go.jp
M Rimaz, J Khalafy - Arkivoc, 2010 - pdfs.semanticscholar.org
… A series of new alkyl 6-aryl-3-methylpyridazine-4-carboxylates were efficiently synthesized by a three-component reaction of β-ketoesters with arylglyoxals in the presence of hydrazine …
Number of citations: 23 pdfs.semanticscholar.org
H Kano, M Ogata, H Watanabe… - Chemical and …, 1961 - jstage.jst.go.jp
… Recently, N—oxidation of 3—methylpyridazine (II) with hydrogen peroxide in glacial acetic acid was reported by Kumagai, 1) who obtained a mono~N—oxide as hygroscopic crystals, b.…
Number of citations: 15 www.jstage.jst.go.jp
K Gör, M Tursun, G Keşan, GS Kürkçüoğlu… - Journal of Inorganic and …, 2015 - Springer
A novel Cu/Pd heterometallic cyanide-bridged complex of 3-methylpyridazine (3-mpdz), [Cu(3-mpdz) 2 Pd(µ-CN) 4 ] n , was synthesized and its structure was characterized by FT-IR, …
Number of citations: 3 link.springer.com
SA Abdelmohsen - European Journal of Chemistry, 2014 - eurjchem.com
Synthesis of ethyl 6-(8-hydroxyquinolin-5-yl)-3-methylpyridazin-4-carboxylate (4) via one-pot three component reaction of ethyl acetoacetate with (8-hydroxyquinolin-5-yl)(oxo) …
Number of citations: 6 eurjchem.com
M Ogata, H Kano - Chemical and Pharmaceutical Bulletin, 1963 - jstage.jst.go.jp
… 3—Methylpyridazine 1—oxide (II) and 2~oxide (III) were separated from the N-oxidation products of 3—methylpyridazine (I). Nitration of ]I could not be accomplished, but III gave 3—…
Number of citations: 12 www.jstage.jst.go.jp
EA Cooper - 1954 - search.proquest.com
… condenses with hydrazine to yield 3-methylpyridazine in moderate yield. 3-Methylpyridazine is a … prepared by passing dry hydrogen chloride directly into the liquid 3-methylpyridazine@ …
Number of citations: 0 search.proquest.com
尾形秀, 加納日出夫 - Chemical and Pharmaceutical Bulletin, 1963 - jlc.jst.go.jp
3-Methylpyridazine 1-oxide (II) and 2-oxide (III) were separated from the N-oxidation products of 3-methylpyridazine (I). Nitration of II could not be accomplished, but III gave 3-methyl-…
Number of citations: 1 jlc.jst.go.jp
T TSUCHIYA, H ARAI, H IGETA - Chemical and Pharmaceutical …, 1972 - jstage.jst.go.jp
… As for the three kinds of 3-mono-substituted pyridazines , 3-methylpyridazine (Ib) afforded two kinds of the methylated compounds at 4-and 5-positions, followed by the formation of 4,5-…
Number of citations: 8 www.jstage.jst.go.jp

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